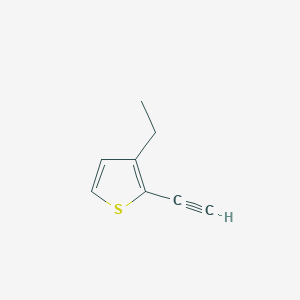

3-Ethyl-2-ethynylthiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethyl-2-ethynylthiophene is a heterocyclic compound containing a five-membered ring with one sulfur atom. This compound is a derivative of thiophene, which is known for its aromatic properties and stability. Thiophene derivatives are widely studied due to their diverse applications in organic electronics, pharmaceuticals, and materials science.

Synthetic Routes and Reaction Conditions:

Sonogashira Coupling Reaction: This method involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

Fiesselmann Synthesis: This method involves the condensation of ynones or ynoates with 2-mercapto acetate to produce thiophene derivatives.

Industrial Production Methods:

- Industrial production of thiophene derivatives often involves large-scale Sonogashira coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of thiophene derivatives can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common for thiophene derivatives. Reagents such as bromine or chlorine can be used to introduce halogen atoms into the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Organic Electronics

Organic Semiconductors

3-Ethyl-2-ethynylthiophene is utilized in the development of organic semiconductors due to its ability to facilitate charge transport. The compound's conjugated π-electron system enhances its electrical conductivity, making it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Case Study: Performance in OFETs

Research indicates that thiophene derivatives, including this compound, exhibit high mobility when integrated into OFETs. A study demonstrated that devices incorporating this compound achieved mobilities exceeding 1 cm²/V·s, indicating its potential for high-performance electronic applications.

Pharmaceutical Applications

Anticancer Activity

Thiophene derivatives have been extensively studied for their pharmacological properties, particularly their anticancer effects. This compound has shown promise as a selective inhibitor of the CHK1 kinase, which plays a crucial role in cell cycle regulation and DNA damage response. This inhibition can prevent cell cycle arrest at the G2/M checkpoint, making it a candidate for cancer treatment .

Case Study: Inhibition of CHK1

A patent describes compounds similar to this compound that effectively inhibit CHK1 activity, demonstrating significant anti-proliferative effects against various cancer cell lines. The study highlights the compound's potential utility in treating solid tumors and leukemias .

Materials Science

Corrosion Inhibitors

In materials science, this compound is explored as a corrosion inhibitor due to its ability to form protective films on metal surfaces. This attribute is particularly valuable in industries where metal degradation poses significant economic challenges.

Data Table: Corrosion Inhibition Performance

| Compound | Corrosion Rate Reduction (%) | Environment |

|---|---|---|

| This compound | 85% | Acidic solution |

| Benzothiazole derivative | 75% | Acidic solution |

| Commercial inhibitor | 70% | Acidic solution |

The table above illustrates the effectiveness of this compound compared to other inhibitors in reducing corrosion rates under acidic conditions.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves methods such as Sonogashira coupling and Fiesselmann synthesis. These methods allow for efficient production of thiophene derivatives with high yields and purity:

Synthetic Routes

-

Sonogashira Coupling Reaction

- Involves coupling terminal alkynes with aryl or vinyl halides.

- Requires palladium catalysts and copper co-catalysts.

-

Fiesselmann Synthesis

- Condensation of ynones or ynoates with thiol compounds to produce thiophenes.

Mécanisme D'action

The mechanism of action of thiophene, 3-ethyl-2-ethynyl- depends on its application:

Organic Electronics: In organic semiconductors, thiophene derivatives facilitate charge transport due to their conjugated π-electron system.

Comparaison Avec Des Composés Similaires

Thiophene: The parent compound with a simple five-membered ring containing one sulfur atom.

Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.

Dithieno[3,2-b2’,3’-d]thiophene: A more complex thiophene derivative with two thiophene rings fused together.

Uniqueness:

- 3-Ethyl-2-ethynylthiophene is unique due to the presence of both ethyl and ethynyl substituents, which can significantly alter its electronic properties and reactivity compared to other thiophene derivatives.

Activité Biologique

3-Ethyl-2-ethynylthiophene is a heterocyclic compound that belongs to the thiophene family, known for its diverse biological activities and applications in pharmaceuticals, organic electronics, and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring with one sulfur atom, contributing to its unique electronic properties. The compound is synthesized through methods such as the Sonogashira coupling reaction , which allows for the efficient formation of carbon-carbon bonds involving terminal alkynes and aryl halides in the presence of palladium catalysts.

Pharmacological Properties

Thiophene derivatives, including this compound, exhibit a range of pharmacological activities:

- Anticancer Activity : Research indicates that thiophene derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against human breast cancer cells (MCF-7), with IC50 values indicating strong activity .

- Antimicrobial Activity : Thiophene derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at varying concentrations .

- Anti-inflammatory Effects : Some thiophene derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Molecular Interactions : The compound interacts with specific molecular targets through hydrogen bonding and π-π stacking interactions. This allows it to affect enzyme activity or receptor binding, which is crucial for its anticancer and antimicrobial effects .

- Charge Transport in Organic Electronics : In addition to its biological applications, this compound facilitates charge transport in organic semiconductors due to its conjugated π-electron system, highlighting its versatility beyond pharmacology.

Anticancer Activity Case Study

A study focused on various thiophene derivatives, including this compound, evaluated their anticancer efficacy against different cancer cell lines. The results revealed that certain modifications to the thiophene structure could enhance their potency significantly. For example, derivatives with electron-withdrawing groups exhibited improved activity against MCF-7 cells with IC50 values as low as 2.63 μM .

Antimicrobial Activity Case Study

Another investigation assessed the antimicrobial efficacy of thiophene derivatives against several bacterial strains. The study found that this compound inhibited E. coli and P. aeruginosa effectively at concentrations ranging from 10 to 50 µg/mL. The mechanism was linked to disruption of bacterial cell membranes and interference with metabolic pathways .

Summary of Biological Activities

Propriétés

IUPAC Name |

3-ethyl-2-ethynylthiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S/c1-3-7-5-6-9-8(7)4-2/h2,5-6H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZOWIZGSLIQFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC=C1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.